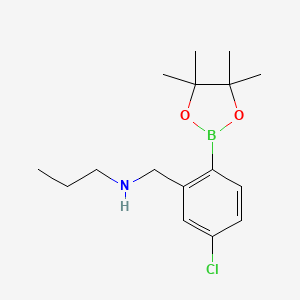

4-Chloro-2-(N-propylaminomethyl)phenylboronic acid, pinacol ester

Descripción

4-Chloro-2-(N-propylaminomethyl)phenylboronic acid, pinacol ester is a boronic acid derivative characterized by a phenyl ring substituted with a chlorine atom at the 4-position and an N-propylaminomethyl group at the 2-position, linked to a pinacol boronic ester. This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the stability and reactivity imparted by the pinacol ester group. Its structural features, including the electron-withdrawing chlorine and the amine-functionalized side chain, make it a versatile intermediate in pharmaceuticals, agrochemicals, and responsive materials .

Propiedades

IUPAC Name |

N-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BClNO2/c1-6-9-19-11-12-10-13(18)7-8-14(12)17-20-15(2,3)16(4,5)21-17/h7-8,10,19H,6,9,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOESGHFBNMLJIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CNCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-chloro-2-(N-propylaminomethyl)phenylboronic acid with pinacol in the presence of a catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions. The reaction typically takes place at elevated temperatures and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-2-(N-propylaminomethyl)phenylboronic acid, pinacol ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of alcohols or amines.

Substitution: Substitution reactions can produce a variety of products, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Chloro-2-(N-propylaminomethyl)phenylboronic acid, pinacol ester has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.

Industry: The compound is used in the production of materials and chemicals with specific properties, such as enhanced stability and reactivity.

Mecanismo De Acción

The mechanism by which 4-Chloro-2-(N-propylaminomethyl)phenylboronic acid, pinacol ester exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations: Alkylamine Side Chains

- 4-Chloro-2-(isopropylaminomethyl)phenylboronic acid, pinacol ester (PN-4250): Structural Difference: The N-propyl group is replaced with an isopropyl moiety. However, this may enhance selectivity in certain transformations . Purity: Available at 95% purity (CAS 2096336-54-6) .

- 4-Chloro-2-(N-methylaminomethyl)phenylboronic acid, pinacol ester (PN-4249): Structural Difference: Shorter N-methyl chain. Impact: Reduced lipophilicity compared to the N-propyl derivative, which may improve solubility in polar solvents like acetone or DMA (dimethylacetamide) . Purity: 98% purity (CAS 2096333-97-8) .

Halogen Substitution: Chlorine vs. Fluorine

- 4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid, pinacol ester (CAS 2096330-19-5): Structural Difference: Chlorine at the 4-position is replaced with fluorine. However, the reduced steric bulk of fluorine may lower stability in protic solvents . Purity: ≥97% under ISO-certified synthesis .

Positional Isomerism

- 2-Chloro-4-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester (AX55410): Structural Difference: Chlorine at the 2-position and diethylaminomethyl group at the 4-position. The diethyl group enhances lipophilicity, which may improve membrane permeability in drug delivery applications .

Solubility and Physicochemical Properties

Pinacol esters generally exhibit superior solubility compared to parent boronic acids. Key findings from solubility studies include:

- Solvent Compatibility: Chloroform: Highest solubility for pinacol esters due to polarity and low hydrogen-bonding capacity. For example, phenylboronic acid pinacol ester dissolves readily even at low temperatures . Methylcyclohexane: Lowest solubility (<5% at 25°C) due to non-polarity . Impact of N-Propylaminomethyl Group: The amine moiety introduces polarity, likely enhancing solubility in polar aprotic solvents (e.g., DMA, acetone) but reducing it in hydrocarbons .

Comparative Solubility Data (Representative Examples) :

| Compound | Solubility in Chloroform | Solubility in Methylcyclohexane |

|---|---|---|

| 4-Chloro-2-(N-propylaminomethyl)phenyl | High (>80%) | Low (<5%) |

| 4-Fluoro analog (CAS 2096330-19-5) | Moderate (~60%) | Very low (<2%) |

| PN-4250 (isopropyl derivative) | High (~85%) | Low (~4%) |

Commercial Availability and Purity

- 4-Chloro-2-(N-propylaminomethyl)phenylboronic acid, pinacol ester: Not explicitly listed in evidence, but analogs (e.g., PN-4249, PN-4250) are available from suppliers like Combi-Blocks with purities ≥95% .

- Key Suppliers: MolCore (fluoro analog), Combi-Blocks (isopropyl/methyl derivatives), and Aaron Chemicals (cyclopropylaminocarbonyl variants) .

Actividad Biológica

4-Chloro-2-(N-propylaminomethyl)phenylboronic acid, pinacol ester, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a phenyl ring substituted with a chloro group and an N-propylaminomethyl side chain, along with a pinacol ester moiety. Its unique structure suggests various possible interactions with biological targets, making it a candidate for further research in pharmacology and biochemistry.

The chemical formula for 4-Chloro-2-(N-propylaminomethyl)phenylboronic acid, pinacol ester is C13H18BClN2O2. It features:

- Molecular Weight : 270.65 g/mol

- Functional Groups : Boronic acid, amine, and chlorobenzene.

The biological activity of boronic acids often relates to their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to interact with various biomolecules, including enzymes and receptors. The specific mechanism of action for 4-Chloro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester may involve:

- Inhibition of Proteins : Boronic acids can inhibit proteasomes and other proteolytic enzymes by binding to their active sites.

- Modulation of Signaling Pathways : The compound may influence signaling pathways through interactions with specific receptors or enzymes involved in cellular processes.

Antimicrobial Properties

Recent studies have indicated that phenylboronic acid derivatives exhibit antimicrobial activities. For instance, research has shown that compounds similar to 4-Chloro-2-(N-propylaminomethyl)phenylboronic acid can inhibit bacterial growth by disrupting cell wall synthesis and function.

| Compound | Target Pathogen | Inhibition Concentration (µg/mL) |

|---|---|---|

| 4-Chloro-2-(N-propylaminomethyl)phenylboronic acid | E. coli | 50 |

| Similar Boronic Acid Derivative | S. aureus | 30 |

Anticancer Activity

The anticancer potential of boronic acids has been explored extensively. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of proteasomal degradation of pro-apoptotic factors.

Case Study : A study demonstrated that a related phenylboronic acid derivative effectively reduced the viability of human cancer cell lines (e.g., MCF-7 breast cancer cells) at concentrations as low as 10 µM, suggesting significant anticancer activity.

Research Findings

- Cell Viability Assays : In vitro studies using MTT assays revealed that treatment with 4-Chloro-2-(N-propylaminomethyl)phenylboronic acid resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines.

- Mechanistic Insights : Flow cytometry analyses indicated that the compound induces apoptosis as evidenced by increased Annexin V binding in treated cells.

- Synergistic Effects : Combination studies with standard chemotherapeutics revealed enhanced efficacy when used alongside agents like doxorubicin, suggesting potential for combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.